Diethyl beta-oxobenzyliminodipropionate
Description
Diethyl beta-oxobenzyliminodipropionate (hypothetical structure inferred from nomenclature) is an organic compound featuring a central iminodipropionate backbone esterified with diethyl groups and substituted with a beta-oxobenzyl moiety.
Properties
Molecular Formula |
C17H23NO5 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C17H23NO5/c1-3-22-16(20)10-11-18(13-14-8-6-5-7-9-14)15(19)12-17(21)23-4-2/h5-9H,3-4,10-13H2,1-2H3 |
InChI Key |
ZCNKPKZIMAPICT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While direct data on Diethyl beta-oxobenzyliminodipropionate is absent, comparisons can be drawn with compounds sharing structural motifs, such as esters (e.g., diethyl succinate) and iminopropionate derivatives (e.g., ethyl 3-ethoxy-3-iminopropionate hydrochloride).
Comparison with Diethyl Succinate
Diethyl succinate (C₈H₁₄O₄) is a simple diester with applications in flavoring and solvents . Key differences from the target compound include:
- Structural Simplicity: Lacks the imino and aromatic oxobenzyl groups, resulting in lower molecular weight and reduced steric hindrance.
- Physical Properties: Lower boiling point (~80°C) and higher water solubility compared to the target compound, which likely has reduced solubility due to its aromatic and imino groups.
Comparison with Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride
This iminopropionate derivative (C₇H₁₃NO₃·HCl) shares the imino functionality but differs in substitution :
- Functional Groups: The hydrochloride salt form enhances stability but reduces solubility in non-polar solvents (≤10% in diethyl ether).
- Applications: Used as a synthetic intermediate, suggesting that the target compound may similarly facilitate reactions requiring nucleophilic imino groups.
Data Table: Properties of Related Compounds
Research Findings and Limitations
- Diethyl Succinate: Widely used in food and fragrance industries due to low toxicity and pleasant odor .
- Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride: Demonstrates the utility of iminopropionate derivatives in synthesis, though salt formation alters reactivity compared to the free base form .
- Gaps in Evidence: No studies directly addressing this compound were found. Its comparison relies on extrapolation from simpler analogs.
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